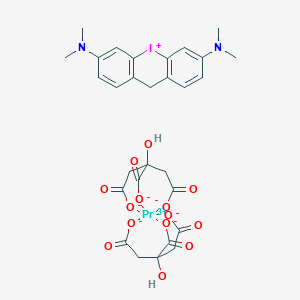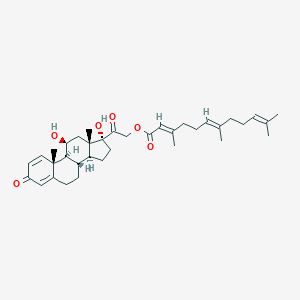
Prednisolone farnesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prednisolone farnesylate is a synthetic glucocorticoid that is widely used in scientific research. It is a derivative of prednisolone, which is a naturally occurring steroid hormone produced by the adrenal gland. Prednisolone farnesylate has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various cellular processes.
Wissenschaftliche Forschungsanwendungen
Diffusion and Metabolism in Skin
Prednisolone farnesylate's diffusion and metabolism were explored in the viable skin of hairless mice. This study found that the pro-drug ester was extensively metabolized in viable skin while remaining stable in donor and receptor solutions. The bioconversion rate was influenced by the skin's placement direction in vitro, with metabolism increasing with distance from the skin surface, indicating enzyme enrichment in lower skin layers. This suggests potential applications in targeted drug delivery through the skin (Tojo, Yamada, & Hikima, 1994).
Binding in Skin
Research on the skin binding of prednisolone and its esters, including farnesylate, revealed nonhomogeneous distribution in hairless mouse skin. The findings suggest that prednisolone prodrugs might prolong the dermal retention of the parent drug, potentially impacting how it is delivered systemically (Hikima & Tojo, 1997).
Toxicity Studies
Several studies have investigated the toxicity of prednisolone farnesylate in animal models. These include comprehensive assessments in rats and beagle dogs, examining effects on various physiological parameters, organ systems, and potential toxicological impacts. These studies are crucial for understanding the safety profile of prednisolone farnesylate in potential therapeutic applications (Taniguchi et al., 1992; Nagashima et al., 1992; Okazaki et al., 1992).
Pharmacokinetics and Pharmacodynamics
The study of prednisolone's pharmacokinetics and pharmacodynamics, including its ester forms like farnesylate, is crucial for optimizing its therapeutic use. For instance, research has shown that dosing time significantly affects prednisolone's pharmacokinetics and pharmacodynamics, suggesting the need for tailored dosing schedules for optimal efficacy and reduced side effects (Xu, Winkler, Sabarinath, & Derendorf, 2008).
Eigenschaften
CAS-Nummer |
118244-44-3 |
|---|---|
Produktname |
Prednisolone farnesylate |
Molekularformel |
C8H11ClO3 |
Molekulargewicht |
578.8 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11+,25-19+/t28-,29-,30-,33+,34-,35-,36-/m0/s1 |
InChI-Schlüssel |
SBQAKZYUNWNIRL-WIPKXTQKSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |
Andere CAS-Nummern |
118244-44-3 |
Synonyme |
11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-(E,E)-3,7,11-trimethyl-2,6,10-dodecatrienoate prednisolone farnesylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




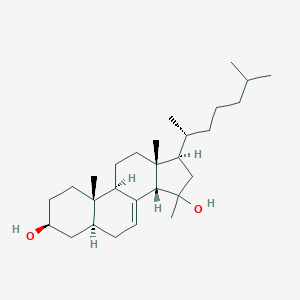
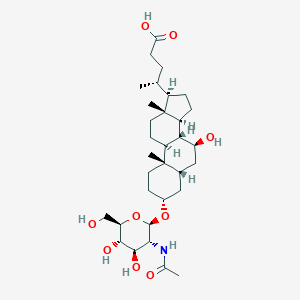


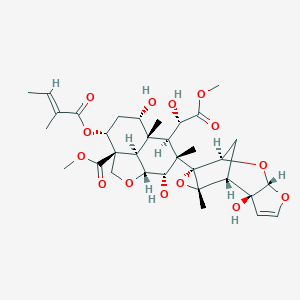

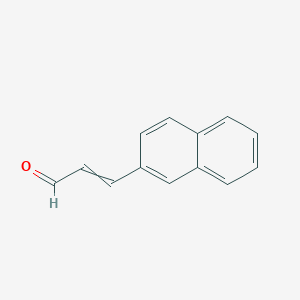
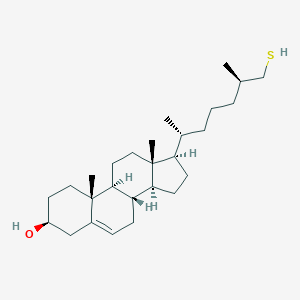

![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
